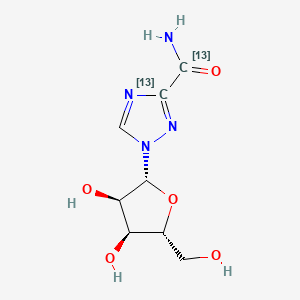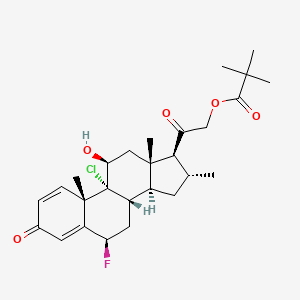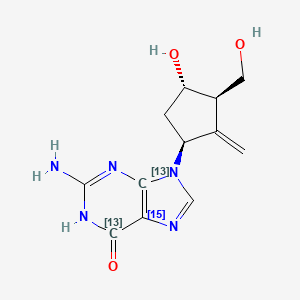
Saxagliptin-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saxagliptin-13C3 is a labeled compound of saxagliptin, which is an oral hypoglycemic drug used in the treatment of type 2 diabetes mellitus. Saxagliptin belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the levels of incretin hormones in the body, thereby enhancing insulin secretion and lowering blood glucose levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves several steps, starting from the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of saxagliptin often employs large-scale chemical reactors and advanced purification techniques such as crystallization and chromatography. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards .
化学反应分析
Types of Reactions
Saxagliptin undergoes various chemical reactions, including:
Oxidation: Saxagliptin can be oxidized to form its major active metabolite, 5-hydroxy saxagliptin.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Saxagliptin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products
The major products formed from these reactions include 5-hydroxy saxagliptin and other derivatives that retain the core structure of the parent compound .
科学研究应用
Saxagliptin-13C3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some key applications include:
作用机制
Saxagliptin-13C3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of these hormones, saxagliptin enhances insulin secretion, reduces glucagon release, and ultimately lowers blood glucose levels .
相似化合物的比较
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Vildagliptin: Also a DPP-4 inhibitor, used in the treatment of type 2 diabetes.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to saxagliptin.
Uniqueness
Saxagliptin-13C3 is unique due to its specific labeling with carbon-13, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification of the compound in biological systems .
属性
分子式 |
C18H25N3O2 |
|---|---|
分子量 |
318.39 g/mol |
IUPAC 名称 |
(1S,3S,5S)-2-[2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15?,17?,18?/m1/s1/i3+1,15+1,16+1 |
InChI 键 |
QGJUIPDUBHWZPV-VQGXPLCCSA-N |
手性 SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)[13CH]([13C](=O)N4[C@@H](C[C@H]5[C@@H]4[13CH2]5)C#N)N |
规范 SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


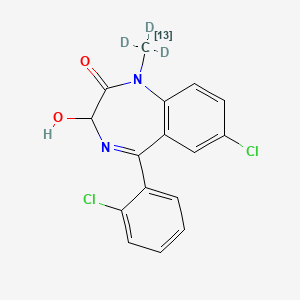
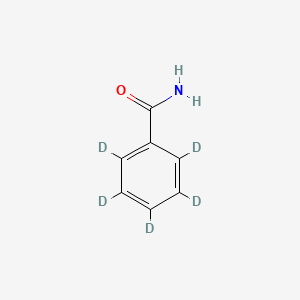
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)
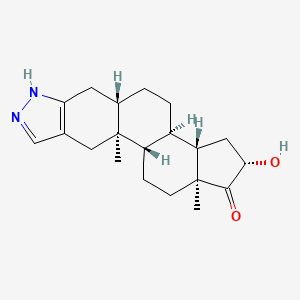
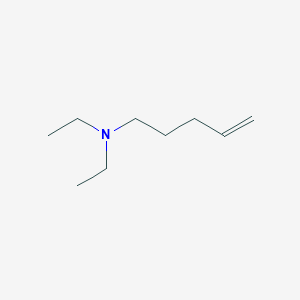

![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
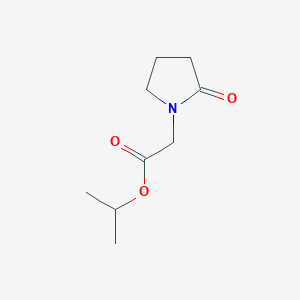
![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)
